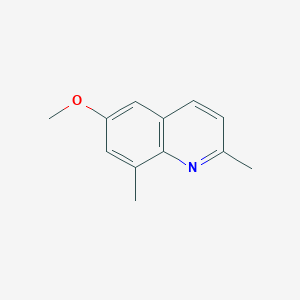
1-(Hydroxymethyl)naphthalene-2-carboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hydroxymethyl)naphthalene-2-carboxaldehyde is an organic compound with the molecular formula C12H10O2. It consists of a naphthalene ring substituted with a hydroxymethyl group and a carboxaldehyde group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde can be synthesized through several methods. One common approach involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, followed by further reactions to introduce the hydroxymethyl and carboxaldehyde groups .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted naphthalene derivatives.
Applications De Recherche Scientifique
1-(Hydroxymethyl)naphthalene-2-carboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde involves its interaction with molecular targets through its functional groups. The hydroxymethyl and carboxaldehyde groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
1-Naphthalenecarboxaldehyde: Similar structure but lacks the hydroxymethyl group.
2-Hydroxy-1-naphthaldehyde: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
Uniqueness: 1-(Hydroxymethyl)naphthalene-2-carboxaldehyde is unique due to the presence of both hydroxymethyl and carboxaldehyde groups on the naphthalene ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C12H10O2 |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-(hydroxymethyl)naphthalene-2-carbaldehyde |
InChI |
InChI=1S/C12H10O2/c13-7-10-6-5-9-3-1-2-4-11(9)12(10)8-14/h1-7,14H,8H2 |
Clé InChI |
CXCYUTDDQNYKAG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2CO)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


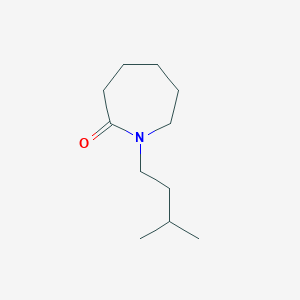
![5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B11907686.png)
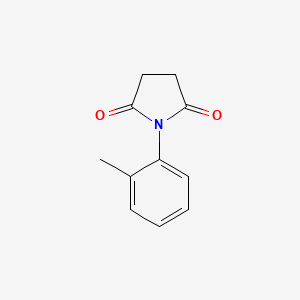

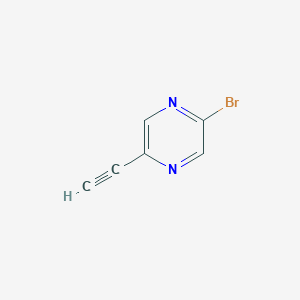



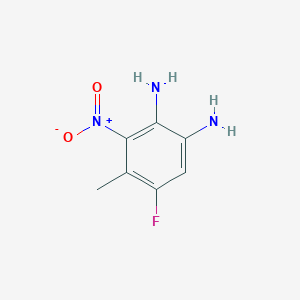
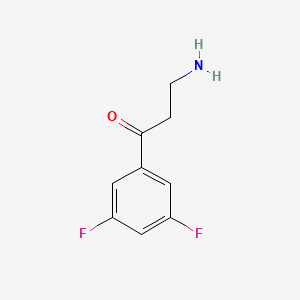

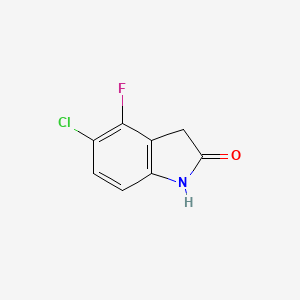
![4-Propyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11907786.png)
